molecular formula C6H10N2 B12555682 Hexa-1,3,5-triene-1,6-diamine CAS No. 144489-43-0

Hexa-1,3,5-triene-1,6-diamine

Cat. No.: B12555682
CAS No.: 144489-43-0
M. Wt: 110.16 g/mol
InChI Key: UATXTPKGBXKREO-UHFFFAOYSA-N
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Description

Hexa-1,3,5-triene-1,6-diamine is an organic compound characterized by a conjugated system of three double bonds and two amine groups at the terminal positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa-1,3,5-triene-1,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3,5-hexatriene, which can be obtained through the dehydrohalogenation of 1,5-dibromo-3-pentene.

    Amination Reaction: The 1,3,5-hexatriene is then subjected to an amination reaction using ammonia or primary amines under catalytic conditions to introduce the amine groups at the terminal positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of 1,3,5-hexatriene in the presence of ammonia.

    Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexa-1,3,5-triene-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation Products: Imines or oxides.

    Reduction Products: Saturated amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Hexa-1,3,5-triene-1,6-diamine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of conjugated polymers and materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.

    Biological Studies: Utilized in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which Hexa-1,3,5-triene-1,6-diamine exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The conjugated system allows for electron delocalization, which can influence redox reactions and signal transduction pathways in biological systems.

Comparison with Similar Compounds

    Hexa-1,3,5-triene: Lacks the amine groups, making it less reactive in certain chemical reactions.

    Hexa-1,3,5-triene-1,6-diol: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.

    1,3,5-Hexatriene-1,6-dicarboxylic acid:

Uniqueness: Hexa-1,3,5-triene-1,6-diamine is unique due to the presence of both a conjugated system and terminal amine groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

144489-43-0

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

hexa-1,3,5-triene-1,6-diamine

InChI

InChI=1S/C6H10N2/c7-5-3-1-2-4-6-8/h1-6H,7-8H2

InChI Key

UATXTPKGBXKREO-UHFFFAOYSA-N

Canonical SMILES

C(=CC=CN)C=CN

Origin of Product

United States

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